OXA (17-33) acetate
Description
Contextualization within the Orexin (B13118510) Neuropeptide System
The orexin neuropeptide system, also known as the hypocretin system, is a critical signaling network in the brain. It is comprised of two neuropeptides, Orexin A (hypocretin-1) and Orexin B (hypocretin-2), which are produced by a specific group of neurons in the lateral hypothalamus. nih.gov These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). nih.gov
The endogenous ligand Orexin A binds to both OX1R and OX2R with similar high affinity. researchgate.net In contrast, Orexin B shows a preference for OX2R. medchemexpress.com This differential affinity, along with the distinct distribution patterns of the two receptors throughout the brain, suggests that they mediate different physiological functions. nih.gov The orexin system is fundamentally involved in the regulation of several key processes, including the sleep-wake cycle, energy homeostasis, reward processing, and metabolism. nih.govnih.gov
OXA (17-33) acetate (B1210297) is a chemically synthesized, truncated version of Orexin A. acs.orgcaymanchem.com Specifically, it consists of the amino acid residues from position 17 to 33 of the full-length Orexin A peptide. caymanchem.com This structural modification results in a compound that displays a significant preference for the OX1 receptor, making it a selective agonist. acs.orgresearchgate.net
Significance of Truncated Orexin Peptide Agonists in Receptor Pharmacology
The development and study of truncated orexin peptide agonists, such as OXA (17-33), hold considerable significance in the field of receptor pharmacology. While the endogenous orexins are vital for research, their limited receptor subtype selectivity can make it challenging to isolate the specific functions of OX1R versus OX2R. nih.gov
Truncated peptides that exhibit selectivity for one receptor over the other are invaluable as research tools. OXA (17-33) is noteworthy as it has been identified as the shortest active fragment of Orexin A that demonstrates a marked selectivity for the OX1 receptor. nih.govnih.gov This selectivity allows researchers to more precisely probe the physiological and pathological roles of OX1R activation, independent of significant OX2R engagement.
The use of such selective agonists facilitates a deeper understanding of the distinct signaling pathways and downstream effects mediated by each orexin receptor subtype. This knowledge is crucial for elucidating the complex biology of the orexin system and for identifying potential therapeutic targets for a variety of conditions. nih.gov
Detailed Research Findings
Academic research has provided specific data on the pharmacological profile of OXA (17-33). Studies have quantified its agonist activity at both orexin receptors, revealing a potent and selective effect on OX1R. In functional assays measuring calcium mobilization in cells engineered to express human orexin receptors, OXA (17-33) demonstrated an EC50 value of 8.29 nM for OX1R and 187 nM for OX2R. medchemexpress.comcaymanchem.commedchemexpress.com This represents an approximately 23-fold greater selectivity for the OX1 receptor. nih.govnih.govmedchemexpress.com
Structure-activity relationship (SAR) studies have been conducted to understand the molecular basis for the activity of OXA (17-33). These investigations have involved truncating Orexin A from the N-terminus, leading to the identification of OXA (17-33) as a highly potent and selective OX1R agonist. nih.gov Further analysis through alanine (B10760859), D-amino acid, and proline scans has identified specific amino acid residues as being critical for its agonist properties. In particular, Tyrosine at position 17 (Tyr17), Leucine at position 20 (Leu20), Asparagine at position 25 (Asn25), and Histidine at position 26 (His26) have been shown to be of particular importance for the interaction of OXA (17-33) with the OX1 receptor. nih.govnih.gov These findings suggest that the binding pocket of OX1R has more specific interaction requirements compared to OX2R. nih.gov
The conformation of the C-terminus of the peptide is also believed to be a defining factor in the agonist activity and selectivity of orexin peptides for the OX1 receptor. nih.govnih.gov The potent and selective nature of OXA (17-33), combined with its relatively shorter peptide sequence, makes it a superior biological probe for investigating OX1 receptor function compared to the full-length Orexin A. nih.gov
Pharmacological Data for Orexin Receptor Ligands
| Compound | Target Receptor(s) | Activity Type | EC50 (nM) | Selectivity |
| OXA (17-33) | OX1R / OX2R | Agonist | OX1R: 8.29OX2R: 187 | ~23-fold for OX1R |
| Orexin A | OX1R / OX2R | Agonist | High affinity for both | Non-selective |
| Orexin B | OX1R / OX2R | Agonist | Higher affinity for OX2R | Selective for OX2R |
Structure
2D Structure
Properties
Molecular Formula |
C79H125N23O22 |
|---|---|
Molecular Weight |
1749.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 |
InChI Key |
JPRBZUXULYLVPJ-HYNYKCRDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Synthesis and Methodological Considerations for Oxa 17 33 Acetate Research
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like OXA (17-33) acetate (B1210297). bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com
Amino Acid Coupling Techniques
The formation of the amide (peptide) bond between the carboxyl group of an incoming amino acid and the N-terminus of the resin-bound peptide chain requires the activation of the carboxyl group. jove.com This is achieved using specialized coupling reagents. The choice of coupling reagent is critical for ensuring high coupling efficiency and minimizing side reactions, such as racemization. bachem.comjove.com
Commonly employed coupling reagents in SPPS can be categorized into two main families: carbodiimides and onium salts (uronium/phosphonium).
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis. jove.com They facilitate amide bond formation but can lead to the formation of an N-acylurea byproduct and may cause racemization. To suppress these side reactions, they are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). jove.com
Onium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are highly efficient coupling reagents that generate active esters, leading to rapid and clean coupling reactions. nih.gov These reagents are generally preferred for their high reactivity and the low levels of side products. nih.gov
| Reagent Class | Example Reagent | Abbreviation | Key Characteristics |
|---|---|---|---|
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Effective but can lead to N-acylurea formation and racemization; often used with additives like HOBt. jove.com |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is more soluble. |
| Onium Salt (Uronium) | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Generates OBt active esters; widely used for routine SPPS. nih.gov |
| Onium Salt (Aminium) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, generates OAt esters which are more reactive than OBt esters. nih.gov |
Protecting Group Schemes in Peptide Elongation
To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. bachem.comchempep.com The selection of a protecting group strategy is crucial and is based on the principle of orthogonality, where one set of protecting groups can be removed without affecting another. nih.gov
The most common strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) scheme. nih.govsigmaaldrich.com
Nα-Amino Group Protection: The α-amino group of each incoming amino acid is protected with the base-labile Fmoc group. This group is stable to the acidic conditions used for final cleavage but is readily removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). chempep.com
Side-Chain Protection: The reactive side chains of amino acids are protected with acid-labile groups, most commonly derived from tert-butyl (tBu). Current time information in Bangalore, IN. These groups are stable throughout the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). Current time information in Bangalore, IN.
| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|---|
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF). chempep.com |
| Side-Chain Carboxyl (Asp, Glu) | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA). Current time information in Bangalore, IN. |
| Side-Chain Hydroxyl (Ser, Thr, Tyr) | tert-Butyl ether | tBu | Strong Acid (e.g., TFA). Current time information in Bangalore, IN. |
| Side-Chain Amino (Lys) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA). |
Cleavage and Isolation Methodologies
Once the desired peptide sequence has been assembled on the solid support, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. bachem.com In the context of the Fmoc/tBu strategy, this is typically achieved with a single-step treatment with a strong acid. sigmaaldrich.com
A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage reagent, mixed with a variety of scavengers. thermofisher.com These scavengers are crucial for trapping the reactive carbocations generated from the cleavage of the tBu-based protecting groups, thereby preventing the modification of sensitive amino acid residues like tryptophan and methionine. thermofisher.com A widely used cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). thermofisher.com
Following cleavage, the crude peptide is isolated from the resin and scavengers. A typical procedure involves:
Filtration of the resin, collecting the TFA solution containing the peptide. thermofisher.com
Precipitation of the peptide from the TFA solution by the addition of a cold non-polar solvent, such as diethyl ether. sigmaaldrich.com
Centrifugation or filtration to collect the precipitated crude peptide. google.com
Washing the peptide pellet with more cold diethyl ether to remove residual scavengers and other organic impurities. thermofisher.com
Drying the crude peptide under vacuum. thermofisher.com
Purification Techniques for Research-Grade OXA (17-33) Acetate
The crude peptide obtained after cleavage and isolation is a mixture containing the target peptide along with various impurities, such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected peptides. bachem.com Therefore, a robust purification strategy is essential to obtain research-grade this compound.
High-Performance Liquid Chromatography Approaches
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. bachem.comnih.gov This technique separates molecules based on their hydrophobicity. nih.gov
The standard setup for peptide purification involves:
Stationary Phase: A C18-modified silica (B1680970) column is most commonly used. The long alkyl chains of the C18 stationary phase provide a hydrophobic surface for the peptides to interact with. bachem.com
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in water is used to elute the peptides from the column. nih.gov Both solvents are usually acidified with a small amount of an ion-pairing agent, most commonly 0.1% TFA. jove.com The TFA masks the charge of basic residues and improves peak shape. jove.com
During the purification process, the crude peptide mixture is loaded onto the column in a low concentration of organic solvent. The hydrophobicity of the peptides causes them to bind to the C18 stationary phase. The concentration of the organic solvent is then gradually increased, and the peptides elute in order of increasing hydrophobicity. bachem.com Fractions are collected and analyzed for purity, and those containing the pure target peptide are pooled.
Desalting Procedures
After RP-HPLC purification, the pooled fractions containing the pure peptide are in a solution of acetonitrile (B52724), water, and TFA. To obtain the final peptide as a stable, solid acetate salt, the TFA must be replaced with acetate, and the peptide must be isolated from the aqueous solution. This is typically achieved through a combination of desalting and lyophilization.
Desalting can be performed using a modified RP-HPLC protocol or specialized desalting columns. nih.govresearchgate.net In one common method, the pooled HPLC fractions are diluted with water and re-loaded onto an RP-HPLC column. The column is then washed with a volatile buffer, such as ammonium (B1175870) acetate, to displace the TFA. Finally, the peptide is eluted with a gradient of acetonitrile in water.
The final step is lyophilization (freeze-drying), where the aqueous solution of the purified peptide acetate is frozen and then placed under a high vacuum. jove.com This process sublimes the water and any volatile buffer salts, leaving the pure peptide as a fluffy, white solid. This process yields the final product, this compound, ready for research applications.
Impact of Trifluoroacetic Acid (TFA) Counterion on Research Outcomes
The synthesis of peptides, including this compound, predominantly utilizes Solid-Phase Peptide Synthesis (SPPS). genscript.com A critical step in the widely used Fmoc-protected strategy involves the use of trifluoroacetic acid (TFA) to cleave the synthesized peptide from the solid resin support. advancedchemtech.commdpi.comgenscript.com Consequently, the final lyophilized peptide product is often delivered as a TFA salt, where the negatively charged trifluoroacetate (B77799) anion acts as a counterion to positively charged amino acid residues on the peptide. genscript.commdpi.com While historically considered relatively innocuous, accumulating evidence demonstrates that the TFA counterion is biologically active and can significantly influence experimental outcomes, leading to potential artifacts and misinterpretation of data. genscript.comresearchgate.net
The presence of residual TFA can introduce unpredictable variability in research findings. genscript.com Its effects are concentration-dependent and can manifest in various ways, from altering cellular processes to interfering with physicochemical characterization. For instance, TFA has been reported to inhibit cell growth at nanomolar concentrations in some cell types, while promoting it at millimolar concentrations in others. genscript.com It can also act as an allosteric modulator of receptors and induce trifluoroacetylation of proteins and phospholipids (B1166683) in vivo, which may provoke an immune response. genscript.com Furthermore, TFA can affect the secondary structure of peptides by altering hydrogen-bonding networks. genscript.comnih.gov This is a critical consideration for structural studies, as the strong infrared absorbance of TFA around 1670 cm⁻¹ can overlap with and obscure the amide I band of the peptide, complicating analyses by Fourier-transform infrared (FTIR) spectroscopy. genscript.com
Given these confounding effects, it is often essential to either quantify the amount of TFA present or exchange it for a more biologically compatible counterion, such as acetate or hydrochloride, before conducting biological assays. genscript.commdpi.com
Analytical Approaches for TFA Quantification
Accurately determining the concentration of residual TFA in a peptide sample is crucial for interpreting experimental results and ensuring reproducibility. Several analytical techniques are available for this purpose, each with its own advantages and limitations.
Ion Chromatography (IC): This is a highly sensitive and widely used method for quantifying TFA. nih.govthermofisher.com IC separates ions based on their affinity for an ion-exchange resin. A high-capacity anion-exchange column can effectively separate trace amounts of trifluoroacetate from other anions commonly found in peptide preparations, such as chloride and phosphate, without extensive sample preparation. nih.gov The separated TFA is then detected by suppressed conductivity, allowing for detection limits in the nanogram per milliliter (ng/mL) range. nih.govlcms.cz
Gas Chromatography (GC): Gas chromatography can also be employed to quantify TFA content. biosynth.com This method typically requires a derivatization step to convert the non-volatile TFA into a more volatile form suitable for GC analysis. The derivatized TFA is then separated from other components and measured. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for both detecting and quantifying TFA, as the fluorine nucleus provides a distinct and sensitive signal. nih.gov This technique can also provide insights into the interaction between TFA and the peptide, revealing different binding modes. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, the same technique often used for peptide purification, can also be adapted to quantify TFA. thermofisher.com
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Analytical Technique | Principle | Key Advantages | Reported Detection Limit | Reference |
|---|---|---|---|---|
| Ion Chromatography (IC) | Separation on anion-exchange column with suppressed conductivity detection. | High sensitivity, minimal sample prep, can separate from other anions. | <90 ng/mL | nih.gov |
| Gas Chromatography (GC) | Separation of volatile derivatives in a gaseous mobile phase. | Quantifies unbound TFA. | mg/L level | thermofisher.combiosynth.com |
| ¹⁹F NMR Spectroscopy | Detection of the unique fluorine signal. | Provides structural information on TFA-peptide interactions. | - | nih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Utilizes common lab equipment. | mg/L level | thermofisher.com |
Strategies for Minimizing TFA Influence in Experimental Systems
To avoid the confounding effects of TFA, researchers employ several strategies to remove it from the final peptide product or exchange it for a different counterion. The most common approaches involve counterion exchange procedures.
Lyophilization from Acidic Solutions: A straightforward method involves dissolving the peptide-TFA salt in a dilute solution of a stronger, volatile acid, such as hydrochloric acid (HCl), and then lyophilizing (freeze-drying) the mixture. nih.govpeptide.com This process is often repeated multiple times. The principle is that the stronger acid will displace the weaker TFA, and the excess HCl and the newly formed trifluoroacetic acid will be removed during lyophilization, leaving the peptide as a hydrochloride salt. nih.gov
Anion-Exchange Chromatography: This is a highly effective method for replacing TFA. nih.govpeptide.com The peptide-TFA salt is dissolved in water and passed through a column packed with a strong anion-exchange resin that has been pre-equilibrated with a solution containing the desired counterion, such as acetate. The resin captures the trifluoroacetate ions and releases the acetate ions, which then form a salt with the peptide. The resulting peptide acetate is collected and lyophilized. peptide.com
High-Performance Liquid Chromatography (HPLC): The purification step itself can be modified to avoid TFA. While TFA is a standard ion-pairing agent for RP-HPLC due to its ability to improve peak shape, alternative mobile phases containing other acids, like acetic acid or formic acid, can be used. mdpi.com This allows for the direct isolation of the peptide as an acetate or formate (B1220265) salt. Another approach is a post-purification HPLC step specifically for counterion exchange. mdpi.com
The effectiveness of these methods should be verified using the analytical techniques described in the previous section to ensure the TFA content is reduced to a level that will not interfere with subsequent experiments.
| Strategy | Description | Resulting Peptide Salt | Considerations | Reference |
|---|---|---|---|---|
| Lyophilization from HCl | Repeatedly dissolving the peptide in dilute hydrochloric acid and freeze-drying. | Hydrochloride (HCl) | Requires a volatile acid stronger than TFA. Effectiveness depends on the number of cycles. | nih.govpeptide.com |
| Anion-Exchange Chromatography | Passing the peptide solution through a resin charged with the desired counterion. | Acetate (OAc), Chloride (Cl⁻), etc. | Highly efficient. Requires selection of an appropriate resin and buffer system. | nih.govpeptide.com |
| Modified HPLC Purification | Using a mobile phase containing an alternative acid (e.g., acetic acid) instead of TFA during purification. | Acetate (OAc), Formate, etc. | May require optimization of chromatographic conditions to maintain purification efficiency. | mdpi.com |
Receptor Selectivity and Agonistic Profile of Oxa 17 33 Acetate
Differential Agonistic Activity at Orexin (B13118510) Receptor Subtypes (OX1R vs. OX2R)
OXA (17-33) acetate (B1210297), a truncated peptide fragment of the endogenous neuropeptide Orexin A, demonstrates notable selectivity as an agonist for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). iscabiochemicals.comarp1.comrndsystems.com Research findings consistently identify OXA (17-33) as a potent and selective OX1R agonist. medchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comabmole.commedchemexpress.com This preferential activity is a key characteristic that distinguishes it from the full-length Orexin A peptide.
The differential agonistic activity is quantified by a significant disparity in its functional potency at the two receptor subtypes. Studies have established that OXA (17-33) exhibits an approximate 23-fold selectivity for OX1R compared to OX2R. medchemexpress.commedchemexpress.eumedchemexpress.comtargetmol.commedchemexpress.com This selectivity indicates that a much lower concentration of the compound is required to activate OX1R to a significant degree than is needed to elicit a comparable response from OX2R. This makes OXA (17-33) a valuable tool in research aimed at elucidating the specific physiological functions mediated by the OX1R.
Quantification of Receptor Binding Affinity and Functional Potency
The functional potency of OXA (17-33) acetate at the orexin receptors is determined by measuring its half-maximal effective concentration (EC50). The EC50 value represents the concentration of an agonist that induces a response halfway between the baseline and maximum effect. For OXA (17-33), the reported EC50 value for the human orexin-1 receptor is 8.29 nM. rndsystems.commedchemexpress.comabmole.comtargetmol.comtargetmol.combioscience.co.uk In contrast, its potency at the human orexin-2 receptor is substantially lower, with a reported EC50 value of 187 nM. rndsystems.commedchemexpress.comabmole.comtargetmol.comtargetmol.combioscience.co.uk
This significant difference in EC50 values quantitatively confirms the compound's selective agonistic action at OX1R. The lower EC50 value for OX1R signifies a higher functional potency at this receptor subtype.
Functional Potency of this compound at Orexin Receptors
| Receptor Subtype | EC50 Value (nM) |
|---|---|
| Orexin-1 Receptor (OX1R) | 8.29 iscabiochemicals.comrndsystems.commedchemexpress.comabmole.com |
Comparative Analysis with Full-Length Orexin A and Other Orexin Ligands
The receptor selectivity profile of this compound becomes clearer when compared with the endogenous orexin peptides and other synthetic ligands.
Orexin A: The parent peptide, full-length Orexin A, is a non-selective agonist, meaning it binds to and activates both OX1R and OX2R with similar high affinity and potency. medchemexpress.comwikipedia.orgmdpi.commedchemexpress.comfrontiersin.org This contrasts sharply with the OX1R-preferential activity of its truncated fragment, OXA (17-33).
Orexin B: The other primary endogenous orexin peptide, Orexin B, displays its own form of selectivity. It acts as an agonist at both receptors but has a notably higher affinity and potency for OX2R over OX1R. medchemexpress.commedchemexpress.comwikipedia.orgmedchemexpress.comfrontiersin.org For instance, the binding affinity (Ki) of Orexin B is reported as 420 nM for OX1R and 36 nM for OX2R. medchemexpress.commedchemexpress.commedchemexpress.com
Other Orexin Ligands: The broader landscape of orexin receptor modulators includes a variety of synthetic agonists and antagonists with differing selectivity profiles.
[Ala11,D-Leu15]-Orexin B is an example of a highly selective synthetic OX2R agonist, showing a 400-fold preference for OX2R (EC50 = 0.13 nM) over OX1R (EC50 = 52 nM). abmole.commedchemexpress.com
YNT-185 is another selective non-peptide agonist for OX2R, with EC50 values of 0.028 µM (28 nM) for OX2R and 2.75 µM (2750 nM) for OX1R, demonstrating approximately 100-fold selectivity. medchemexpress.commedchemexpress.comtargetmol.com
Conversely, various antagonists have been developed with dual or selective properties. Almorexant is a dual antagonist with high affinity for both receptors (Kd of 1.3 nM for OX1R and 0.17 nM for OX2R), while SB-334867 is a selective OX1R antagonist. medchemexpress.commedchemexpress.com
This comparative context underscores the specific pharmacological utility of this compound as a selective agonist for studying OX1R-mediated pathways, distinct from the non-selective action of Orexin A and the OX2R-preferential activity of Orexin B and other synthetic agonists.
Comparative Receptor Potency/Affinity of Orexin Ligands
| Compound | Type | OX1R Potency/Affinity | OX2R Potency/Affinity | Selectivity |
|---|---|---|---|---|
| This compound | Agonist | EC50: 8.29 nM medchemexpress.comabmole.com | EC50: 187 nM medchemexpress.comabmole.com | ~23-fold for OX1R medchemexpress.com |
| Orexin A | Agonist | High, similar to OX2R medchemexpress.com | High, similar to OX1R medchemexpress.com | Non-selective |
| Orexin B | Agonist | Ki: 420 nM medchemexpress.commedchemexpress.com | Ki: 36 nM medchemexpress.commedchemexpress.com | ~10-fold for OX2R wikipedia.orgfrontiersin.org |
| [Ala11,D-Leu15]-Orexin B | Agonist | EC50: 52 nM abmole.commedchemexpress.com | EC50: 0.13 nM abmole.commedchemexpress.com | ~400-fold for OX2R abmole.commedchemexpress.com |
| YNT-185 | Agonist | EC50: 2750 nM medchemexpress.comtargetmol.com | EC50: 28 nM medchemexpress.comtargetmol.com | ~100-fold for OX2R targetmol.com |
Structure Activity Relationship Sar Investigations of Oxa 17 33 Acetate
Elucidation of Key Amino Acid Residues for OX1R Selectivity and Agonism
Truncation studies of Orexin-A identified OXA (17-33) as the shortest known peptide fragment that retains potent activity, exhibiting a notable 23-fold selectivity for the OX1 receptor over the OX2 receptor. medchemexpress.commedchemexpress.comresearchgate.net Further detailed analysis through systematic mutational scans has pinpointed specific amino acid residues that are crucial for its agonistic properties. researchgate.net
Research employing alanine (B10760859), D-amino acid, and proline scanning techniques has highlighted the particular significance of four residues within the OXA (17-33) sequence for its function as an agonist. researchgate.net These studies systematically substitute specific amino acids to gauge their contribution to the peptide's activity. The findings indicate that Tyrosine at position 17 (Tyr17), Leucine at position 20 (Leu20), Asparagine at position 25 (Asn25), and Histidine at position 26 (His26) are fundamentally important for the agonistic capabilities of OXA (17-33). researchgate.net The C-terminal region of orexin (B13118510) peptides, which is highly conserved between Orexin-A and Orexin-B, is understood to contain the residues most critical for functional potency at the OX1R. nih.govfrontiersin.org
Table 1: Key Amino Acid Residues in OXA (17-33) for OX1R Agonism This table is based on data from mutational scanning studies. researchgate.net
| Position | Original Residue | Importance for Agonism |
|---|---|---|
| 17 | Tyrosine (Tyr) | Critical |
| 20 | Leucine (Leu) | Critical |
| 25 | Asparagine (Asn) | Critical |
Conformational Determinants of Receptor Interaction and Activation
The three-dimensional shape, or conformation, of OXA (17-33) is a defining factor in its ability to bind to and activate the OX1R. researchgate.net The spatial arrangement of the peptide, particularly its C-terminus, dictates how it fits into the receptor's binding pocket and triggers the downstream signaling cascade. researchgate.netfrontiersin.org
Structural studies and computational modeling suggest that the C-terminal portion of the orexin peptide adopts an extended conformation as it inserts into the core of the receptor. nih.gov This interaction is not limited to a single point but involves a "polytopic interface," where the peptide makes contact with multiple transmembrane helices of the receptor. nih.gov This multi-point binding is crucial for stabilizing the active state of the receptor. The activation mechanism itself involves significant conformational changes in the receptor, such as the outward movement of transmembrane helices, which is initiated by the binding of the agonist. frontiersin.org The conformation of the C-terminus of OXA (17-33) is thought to be a primary determinant of its agonist activity and its selectivity for the OX1R over the OX2R. researchgate.net
Influence of C-Terminal Amidation on Agonistic Properties
A key structural feature of OXA (17-33) is the amidation of its C-terminus, a common post-translational modification in biologically active peptides. rndsystems.commedchemexpress.comnih.gov Instead of ending with a negatively charged carboxyl group (-COOH), the peptide terminates with a neutral amide group (-CONH2). rndsystems.combiorxiv.org This seemingly minor chemical change has a profound influence on the peptide's agonistic properties. nih.govnih.gov
The influence of C-terminal amidation can be attributed to several factors:
Charge Neutralization : Amidation removes the negative charge of the C-terminal carboxylate. biorxiv.org This alteration increases the net positive charge of the peptide, which can enhance its initial electrostatic attraction to the negatively charged domains of the cell membrane and the receptor itself. researchgate.net
Conformational Stabilization : The amide group can alter intramolecular hydrogen bonding patterns, which helps to stabilize the peptide's secondary structure, such as an α-helix. biorxiv.orgnih.govresearchgate.net A stable, well-defined conformation is often essential for precise receptor recognition and binding. nih.gov
Enhanced Receptor Interaction : By influencing both charge and conformation, amidation can lead to more effective binding and is often essential for the recognition of peptides by their receptors. nih.govnih.gov
For many peptides, C-terminal amidation is a critical determinant of their biological function, and the potent agonist activity of OXA (17-33) is consistent with this principle. targetmol.comnih.govmedchemexpress.com
Mutational Analysis to Define Critical Pharmacophores
To define the essential chemical features required for agonist activity—the pharmacophore—researchers rely on techniques like mutational analysis. researchgate.netgoogle.com For OXA (17-33), this has involved systematically replacing key amino acids to understand their role in receptor activation. researchgate.net
As established through alanine, D-amino acid, and proline scans, the side chains of Tyr17, Leu20, Asn25, and His26 are indispensable components of the OXA (17-33) pharmacophore for OX1R agonism. researchgate.net A pharmacophore model for an OX1R agonist based on OXA (17-33) would therefore consist of the specific spatial arrangement of these four critical residues. This model provides a blueprint for designing novel, non-peptide molecules that can mimic the action of OXA (17-33) by presenting the same essential chemical features to the receptor. Mutagenesis studies on the OX1R itself complement these findings by identifying the corresponding amino acid residues within the receptor that form the binding pocket for this pharmacophore. nih.govfrontiersin.org
Table 2: Conceptual Pharmacophore Features of OXA (17-33) for OX1R Agonism This table outlines the critical features based on mutational analysis. researchgate.net
| Pharmacophore Feature | Contributing Residue | Position in Peptide | Putative Role in Interaction |
|---|---|---|---|
| Aromatic/Hydrogen-Bond Donor | Tyrosine (Tyr) | 17 | Receptor pocket binding, potential H-bonding |
| Hydrophobic/Aliphatic | Leucine (Leu) | 20 | Hydrophobic interaction with receptor core |
| Polar/Hydrogen-Bond Donor/Acceptor | Asparagine (Asn) | 25 | H-bonding network, specificity |
Table 3: List of Mentioned Compounds | Compound Name | | | :--- | | OXA (17-33) acetate (B1210297) | | Orexin-A | | Orexin-B | | Neurokinin A |
Molecular and Cellular Mechanisms of Action in Research Models
G Protein-Coupled Receptor (GPCR) Signaling Transduction
The orexin (B13118510) receptors, including OX1R, are members of the GPCR family. medchemexpress.comnih.gov OX1R primarily couples to the Gq/11 protein pathway. medchemexpress.com Activation of this pathway by an agonist like OXA (17-33) initiates a cascade of intracellular events beginning with the stimulation of phospholipase C (PLC). medchemexpress.com This signaling mechanism is fundamental to the diverse cellular responses mediated by OX1R activation.
The mechanism of calcium increase involves the canonical Gq pathway, where activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. nih.govresearchgate.netjefferson.edu Research confirms this by showing that the calcium response to OXA (17-33) is blocked by IP3 receptor antagonists like 2-aminoethoxydiphenyl borate (2-APB) and xestospongin C. nih.govresearchgate.net Interestingly, the response is not affected by bafilomycin A1, which disrupts calcium stores in endo-lysosomes, indicating the ER is the primary source of the mobilized calcium. nih.govresearchgate.net
Table 1: Effect of Various Antagonists on OXA (17-33)-Induced Intracellular Calcium Mobilization in Nucleus Accumbens Neurons
| Antagonist | Target | Effect on [Ca²⁺]i Response | Reference |
|---|---|---|---|
| SB-334867 | OX1 Receptor | Abolished | nih.govresearchgate.net |
| 2-APB | IP3 Receptor | Abolished | nih.govresearchgate.net |
| Xestospongin C | IP3 Receptor | Abolished | nih.govresearchgate.net |
| VU0155056 | PLD Inhibitor | Reduced | researchgate.net |
| BD1047 | Sigma-1R | Reduced | researchgate.net |
| NE-100 | Sigma-1R | Reduced | researchgate.net |
While direct studies on OXA (17-33) are limited, research into general OX1R signaling provides insight into other potential downstream pathways. Activation of OX1R in a hypothalamic cell line has been shown to regulate the kinase Sgk1 (serum and glucocorticoid-regulated kinase 1), which is known to play a role in neuronal excitability and synaptic plasticity. plos.org This suggests that the effects of OXA (17-33) may extend to modulating the activity of crucial cellular kinases.
Investigations of Neuronal Excitability and Network Activity
The orexin system is a key regulator of arousal and wakefulness, and its effects are mediated by changes in the electrical activity of neurons. Orexin receptor activation generally leads to neuronal depolarization and an increase in firing rate, thereby enhancing neuronal excitability. medchemexpress.com
Electrophysiological studies are crucial for understanding how OXA (17-33) affects neuronal function at a cellular level. Research utilizing this selective agonist has provided insights into its role in modulating specific neural circuits. For instance, OXA (17-33) has been used as a tool in studies characterizing the properties of excitatory inputs to the locus coeruleus, a brain region critical for arousal and attention. rndsystems.comtocris.com The locus coeruleus is known to express OX1 receptors, and its activation by orexins typically results in a robust increase in the firing rate of its noradrenergic neurons. genecards.orgnih.gov By selectively activating these receptors with OXA (17-33), researchers can dissect the specific contribution of OX1R signaling to the excitability of this nucleus.
The effects of OXA (17-33) are not isolated but are integrated into the broader context of complex neurotransmitter interactions. The presence and activity of OXA (17-33) in the nucleus accumbens highlight its interaction with the brain's reward and motivation systems, which are predominantly modulated by dopamine. nih.govresearchgate.net
Furthermore, orexin signaling has been shown to interact with the glutamate system. hku.hk General orexin receptor activation can enhance neuronal reactivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation can occur through mechanisms such as increasing the number of NMDA receptors on the cell surface, leading to long-lasting increases in neuronal excitability. frontiersin.org In the hippocampus, Orexin A has also been shown to stimulate the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which then acts on CB1 receptors, indicating a link between the orexin and endocannabinoid systems in modulating synaptic plasticity. nih.gov Studies have also demonstrated that cocaine can potentiate the calcium increase induced by OXA (17-33) and that this potentiation is abolished by Sigma-1R antagonists, revealing a critical role for Sigma-1R in the interaction between the orexin and cocaine-responsive systems. researchgate.netjefferson.edu
Gene and Protein Expression Modulation
The activation of GPCRs like OX1R can lead to long-term changes in cellular function through the modulation of gene and protein expression. A global analysis of gene expression following OX1R activation (using Orexin A) in a hypothalamic cell line identified significant regulation of several families of transcription factors. plos.org These included early growth response genes (Egr), Kruppel-like factors (Klf), and the Nr4a subgroup of nuclear hormone receptors. plos.org The induction of these transcription factors suggests a broad impact on the genetic programming of the cell.
One of the most highly regulated genes in this study was Sgk1, which encodes the serum and glucocorticoid-regulated kinase 1. plos.org Further experiments showed that inhibiting SGK1 protein activity diminished the orexin-dependent induction of a subset of other genes, placing this kinase as a key downstream mediator of OX1R's effects on gene expression. plos.org These findings provide a molecular basis for how sustained OX1R signaling, such as that produced by OXA (17-33), can lead to lasting changes in neuronal function and excitability.
Regulation of Neurotrophic Factor Expression
While direct studies on OXA (17-33) acetate's regulation of neurotrophic factor expression are limited, research on its parent compound, Orexin-A, provides significant insights. These findings are highly relevant as OXA (17-33) acetate (B1210297) functions as a potent and selective agonist for the Orexin-1 receptor (OX1R), and the effects of Orexin-A on neurotrophic factors are primarily mediated through this receptor. frontiersin.orgnih.gov
Research in a mouse model of Parkinson's disease demonstrated that Orexin-A administration conferred neuroprotective effects by significantly increasing the protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the dopaminergic neurons of the substantia nigra. frontiersin.orgnih.gov This protective action was blocked by the administration of SB334867, a selective OX1R antagonist, confirming that the effect is dependent on OX1R activation. frontiersin.org In vitro experiments using SH-SY5Y human dopaminergic neuroblastoma cells further substantiated these findings, showing that Orexin-A induced the expression of BDNF in both a dose- and time-dependent manner. frontiersin.orgtargetmol.com
Furthermore, in the context of cerebral ischemia, Orexin-A has been shown to suppress postischemic neuronal damage through its interaction with hypothalamic BDNF. nih.gov The therapeutic effects of Orexin-A in this model were reversed by both an OX1R antagonist and by hypothalamic BDNF knockdown, highlighting the critical role of the OX1R-BDNF signaling axis. nih.gov Studies on pain modulation have also shown that Orexin-A administration can increase the expression of BDNF in brain regions such as the hippocampus and the rostal ventromedial medulla. nih.govepain.org Given that this compound selectively activates OX1R, it is postulated to similarly engage these pathways to regulate the expression of key neurotrophic factors like BDNF. frontiersin.orgmedchemexpress.com
Effects on Cellular Signaling Molecules
This compound is a truncated form of Orexin-A that acts as a potent and selective peptide agonist for the Orexin-1 receptor (OX1R). tocris.comrndsystems.com Its mechanism of action is initiated by binding to and activating OX1R, which is a G protein-coupled receptor (GPCR). nih.govnih.gov Research has established that OXA (17-33) exhibits a marked selectivity for OX1R over the Orexin-2 receptor (OX2R). medchemexpress.comrndsystems.comcaymanchem.com
| Receptor | EC50 (nM) | Selectivity |
|---|---|---|
| OX1R | 8.29 | ~23-fold for OX1R |
| OX2R | 187 |
The activation of OX1R by OXA (17-33) triggers downstream intracellular signaling cascades. A primary consequence of this activation is the stimulation of Phospholipase C (PLC). researchgate.netnih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). medchemexpress.com
| Signaling Molecule/Antagonist | Target | Effect on OXA (17-33)-induced [Ca²⁺]i Increase |
|---|---|---|
| SB-334867 | OX1 Receptor | Prevents/Abolishes |
| 2-APB | IP3 Receptor | Abolishes |
| Xestospongin C | IP3 Receptor | Abolishes |
| VU0155056 | PLD | Reduces |
Applications of Oxa 17 33 Acetate As a Research Probe
Use in In Vitro Cell-Based Assays for Receptor Activation Studies
The table below summarizes the receptor activation profile of OXA (17-33) as determined in cell-based calcium mobilization assays.
Employment in Pre-clinical In Vivo Models (Non-Therapeutic Investigations)
Beyond in vitro work, OXA (17-33) acetate (B1210297) serves as a critical tool in pre-clinical in vivo models to explore the physiological functions of OX1R activation in a living system.
The orexin (B13118510) system is a key link between the body's homeostatic needs and the central circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Research using orexin agonists has helped elucidate this relationship. A key study investigating the effects of orexin on the SCN found that orexin application primarily suppresses the activity of SCN clock cells. nih.govmanchester.ac.ukjneurosci.org The mechanism of this suppression varies across the 24-hour cycle; during the subjective day, it involves presynaptic modulation of inhibitory GABAergic signaling, while at night, it involves the direct activation of leak potassium (K+) currents. nih.govjneurosci.org Furthermore, while orexin activation alone does not shift the phase of the SCN clock, it significantly enhances the clock-resetting effects of Neuropeptide Y (NPY), another arousal-related neurotransmitter. nih.govmanchester.ac.ukjneurosci.org The use of selective agonists helps attribute these modulatory effects specifically to OX1R signaling pathways within the central clock machinery.
OXA (17-33) acetate is employed in animal models to investigate the role of OX1R in specific neurobiological processes like arousal and reward.
Arousal: The locus coeruleus (LC), a brainstem nucleus rich in noradrenergic neurons, is a critical center for promoting wakefulness and attention. This region receives dense projections from orexin neurons. researchgate.netnih.gov Studies have shown that the application of Orexin-A to the LC increases the firing rate of its neurons, leading to increased arousal and locomotor activity. researchgate.netnih.gov Using a selective OX1R agonist like OXA (17-33) allows researchers to confirm that this excitatory effect is mediated, at least in part, through the OX1R, helping to map the specific circuits through which orexin signaling promotes wakefulness. nih.gov
Reward and Motivation: The nucleus accumbens (NAc) is a core component of the brain's reward circuitry. The orexin system projects to the NAc and is implicated in reward-seeking behaviors. In preclinical studies, this compound has been used to examine the downstream effects of OX1R activation in NAc neurons. researchgate.net For instance, it has been shown to increase cytosolic calcium concentrations in these neurons, providing a mechanistic link between OX1R signaling and the modulation of reward-related cellular activity. researchgate.net
The orexin system has a recognized role in the modulation of pain. Orexin-A can produce analgesic effects when administered at various levels of the nervous system, including the spinal cord. nih.govnih.govepain.org Research has utilized this compound and selective OX1R antagonists to probe the specific contribution of this receptor to pain modulation. For example, in a rat model of post-laparotomy pain, the analgesic effect of electroacupuncture was attenuated by a selective OX1R antagonist (SB-334867). nih.gov This finding suggests that electroacupuncture analgesia involves the release of endogenous orexins that act on OX1R in the spinal cord. nih.govnih.gov This implicates the OX1R as a key mediator in descending pain-inhibitory pathways, a hypothesis that can be directly tested using probes like this compound to mimic the effects of endogenous orexin release on this specific receptor. researchgate.net
The table below provides a summary of research findings from the use of this compound or related orexin compounds in preclinical models.
Theoretical and Computational Studies on Oxa 17 33 Acetate
Molecular Modeling of Ligand-Receptor Interactions
While specific molecular modeling studies exclusively focused on the complex of OXA (17-33) acetate (B1210297) with the OX1 receptor are not extensively detailed in published literature, significant insights can be inferred from structure-activity relationship (SAR) studies and computational models of the broader orexin (B13118510) system. The binding of orexin peptides to their receptors is known to be a complex process, with the C-terminal region of the peptide playing a crucial role in receptor activation. researchgate.net
SAR studies on OXA (17-33) have identified several key amino acid residues that are critical for its interaction with and activation of the OX1 receptor. nih.govnih.gov These findings are foundational for constructing hypothetical models of the ligand-receptor complex. For instance, the residues Tyrosine-17 (Tyr17), Leucine-20 (Leu20), Asparagine-25 (Asn25), and Histidine-26 (His26) have been demonstrated to be pivotal for the agonist properties of OXA (17-33). nih.govnih.gov Alterations to these residues, such as through alanine (B10760859) scanning or the introduction of D-amino acids, lead to a significant reduction in potency at the OX1 receptor, indicating their direct involvement in the binding interface. nih.gov
Computational models of the full-length orexin-A bound to the OX1 and OX2 receptors suggest that the C-terminal alpha-helix of the peptide docks into a binding pocket formed by the transmembrane helices of the receptor. nih.gov It is hypothesized that OXA (17-33) acetate, being the C-terminal fragment, adopts a similar binding mode. The higher selectivity of OXA (17-33) for OX1 over OX2 suggests that the binding pocket of the OX1 receptor has more specific interactions with the side chains of the peptide's key residues. nih.gov The development of high-resolution crystal structures of the orexin receptors has further enabled structure-based drug design, allowing for the prediction of binding pocket geometry and the identification of key residues for ligand interaction. patsnap.com
Table 1: Key Amino Acid Residues of OXA (17-33) in Receptor Interaction
| Residue | Position | Implied Role in OX1R Interaction | Source |
|---|---|---|---|
| Tyrosine | 17 | Crucial for agonist activity | nih.govnih.gov |
| Leucine | 20 | Important for maintaining potency | nih.govnih.gov |
| Asparagine | 25 | Key for agonist properties | nih.govnih.gov |
| Histidine | 26 | Essential for potent activation | nih.govnih.gov |
| Histidine | 21 | Potentially important for helical orientation | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools for analyzing the conformational dynamics of peptides and proteins. While dedicated MD simulation studies focusing solely on this compound are limited, research on the full-length orexin-A provides valuable insights into the likely conformational behavior of this fragment.
It is inferred that the spatial conformation of OXA (17-33) is similar to that of the C-terminal portion of human orexin-A, which is essential for its preferential binding to the OX1 receptor. nih.gov The relative orientation of the two alpha-helices, influenced by residues such as Histidine-21 and Glycine-22, likely plays a significant role in presenting the key interacting residues to the receptor in an optimal arrangement for binding and activation. nih.gov Future MD simulations focusing specifically on this compound, both in solution and in complex with the OX1 receptor, would be invaluable for a more detailed understanding of its conformational landscape and the energetic factors governing its interaction.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. For OXA (17-33) and its analogs, while formal, statistically-driven QSAR models have not been extensively published, the available SAR data provides a qualitative foundation for such an analysis.
The systematic truncation and amino acid substitution studies of orexin-A have culminated in the identification of OXA (17-33) as a highly potent and selective OX1 agonist. nih.govmdpi.com This process itself is a form of SAR exploration. The key findings from these studies, which can be considered precursors to a formal QSAR model, are summarized below.
Table 2: Structure-Activity Relationship Highlights for OXA (17-33) Analogs
| Modification | Position(s) | Effect on OX1R Activity | Source |
|---|---|---|---|
| Alanine Substitution | 17, 20, 25, 26 | Significant drop in potency | nih.govnih.gov |
| D-Amino Acid Substitution | 20, 21, 26 | Abolished preference for OX1R, sometimes reversing it | nih.gov |
| Proline Substitution | 17-22 | Investigated to understand the impact on the secondary structure | nih.gov |
In Silico Screening for Novel Agonists and Antagonists
In silico screening, including virtual screening and molecular docking, has become a cornerstone of modern drug discovery for identifying novel ligands for therapeutic targets like the orexin receptors. patsnap.commdpi.com While these methods have not been specifically reported for the discovery of OXA (17-33) itself, they are widely used to find new, often small-molecule, agonists and antagonists that mimic or block the action of endogenous peptides.
The general workflow for in silico screening for orexin receptor modulators typically involves:
Receptor Modeling: Utilizing the high-resolution crystal structures of the OX1 and OX2 receptors to create a detailed 3D model of the ligand-binding pocket. patsnap.comnih.gov
Pharmacophore Modeling: Defining the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with the receptor, often based on known ligands like orexin-A or existing antagonists.
Virtual Screening: Computationally screening large libraries of chemical compounds against the receptor model or pharmacophore to identify potential hits that are predicted to bind with high affinity. mdpi.comnih.gov
Molecular Docking: More detailed computational analysis of the top hits from virtual screening to predict their binding mode, orientation, and interaction energies within the receptor's binding site. patsnap.com
Experimental Validation: Synthesizing and testing the most promising candidates from in silico studies in biological assays to confirm their activity. mdpi.com
This approach has been successfully used to identify novel, non-peptidic antagonists of the orexin receptors. mdpi.com For the discovery of novel agonists, a similar strategy can be employed, with the screening process tailored to identify molecules that not only bind to the receptor but also stabilize its active conformation. The insights gained from the SAR of OXA (17-33) are invaluable for refining these in silico models to specifically search for OX1-selective agonists.
Future Research Trajectories for Oxa 17 33 Acetate
Development of Next-Generation Selective OX1R Agonists
The utility of OXA (17-33) acetate (B1210297) in preclinical studies underscores the demand for a broader arsenal (B13267) of selective OX1R agonists. While OXA (17-33) is a potent peptide agonist, future research is aimed at developing novel agonists with improved characteristics, such as non-peptide small molecules with better oral bioavailability and blood-brain barrier penetration. researchgate.net The development of such compounds is crucial for translating the findings from basic research into potential therapeutic strategies.
The quest for new selective OX1R agonists is driven by the diverse physiological processes modulated by this receptor, including reward processing, emotional behavior, and pain perception. researchgate.netacs.org For instance, research has demonstrated that an OX1R-selective agonist can produce significant pain-suppressing effects in animal models. nii.ac.jp The development of next-generation agonists will likely involve structure-activity relationship (SAR) studies, building upon the knowledge gained from compounds like OXA (17-33) acetate and newly discovered molecules such as (R)-YNT-3708. researchgate.netacs.org These efforts aim to create a portfolio of agonists with varying potencies and selectivities to fine-tune the investigation of OX1R function.
| Compound Name | Receptor Target | Agonist/Antagonist | Key Research Finding |
| This compound | OX1R > OX2R | Agonist | Potent and selective peptide OX1R agonist. nii.ac.jpresearchgate.netmedchemexpress.com |
| (R)-YNT-3708 | OX1R > OX2R | Agonist | Exhibited antinociceptive and reinforcing effects in mice through OX1R activation. researchgate.netacs.org |
| Suvorexant | OX1R & OX2R | Antagonist | Clinically approved dual orexin (B13118510) receptor antagonist for insomnia. ijbcp.compnas.org |
| Almorexant | OX1R & OX2R | Antagonist | Reduces tachycardic and pressor responses when microinjected in the perifornical area. frontiersin.org |
| SB-334867 | OX1R > OX2R | Antagonist | Selective non-peptide OX1R antagonist used in research. frontiersin.org |
Integration with Advanced Neuroimaging Techniques
A significant future direction for research involving this compound lies in its integration with advanced neuroimaging techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI). While studies have successfully used fMRI to map the neural circuits affected by selective OX1R antagonists, the use of selective agonists like this compound would provide a complementary and crucial perspective. nih.gov Such studies could precisely delineate the brain regions and functional networks that are activated by OX1R stimulation.
The development of PET radiotracers for orexin receptors is an active area of research. nih.govresearchgate.netdovepress.com Although challenges remain in creating ideal PET ligands, future research could focus on radiolabeling this compound or its more stable analogues. A specific OX1R agonist PET tracer would allow for in-vivo quantification and mapping of OX1R binding sites and their occupancy under various physiological and pathological conditions. This would be invaluable for understanding the receptor's role in neuropsychiatric disorders. For example, PET imaging in mice with specific inactivation of Ox1R in dopaminergic neurons has already suggested that OX1R signaling affects distinct neuronal circuits. elifesciences.org Using a tool like this compound in conjunction with these imaging modalities could further clarify the specific contributions of OX1R activation to these circuit-level changes.
Exploration of Novel Signaling Pathways
The canonical signaling pathway for OX1R involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. frontiersin.org Indeed, studies using OXA (17-33) have confirmed its ability to increase cytosolic calcium concentration in neurons of the nucleus accumbens in a dose-dependent manner. researchgate.net However, future research is expected to delve into non-canonical or novel signaling pathways associated with OX1R activation.
Emerging evidence suggests that orexin receptor signaling is more complex than initially understood. For instance, one study has pointed towards an interaction between OX1R activation and the Sigma-1 receptor (Sig-1R) through the intracellular messenger choline, which potentiates calcium signals. researchgate.net Another area of investigation is the role of OX1R in apoptosis, where it may trigger cytochrome c release from mitochondria and activate caspases, a pathway independent of the classic Gq-mediated signaling. unina.it The use of this compound will be instrumental in selectively probing these novel OX1R-mediated signaling cascades, providing a more nuanced understanding of how this receptor exerts its diverse cellular effects.
| Signaling Pathway | Mediator | Consequence of Activation |
| Canonical Gq/PLC Pathway | Phospholipase C, IP3, Ca2+ | Mobilization of intracellular calcium. frontiersin.orgresearchgate.net |
| Sigma-1 Receptor Pathway | Choline, Sig-1R | Potentiation of IP3-evoked Ca2+ release. researchgate.net |
| Apoptotic Pathway | Cytochrome c, Caspase-3/7 | Induction of apoptosis in certain cell types. unina.it |
Contribution to Understanding Orexin System Pathophysiology in Research Contexts
This compound is a powerful tool for dissecting the specific contribution of OX1R to various pathophysiological states. The orexin system has been implicated in a wide range of conditions, and the ability to selectively activate one receptor subtype is crucial for mechanistic studies. unina.itfrontiersin.org
For example, an overactive orexin system is linked to the pathophysiology of neurogenic hypertension. frontiersin.org By using this compound in animal models of hypertension, researchers can investigate the precise role of OX1R in the development and maintenance of elevated blood pressure, independent of OX2R's influence. Similarly, the orexin system has been shown to have complex, often contradictory, roles in different types of cancer, sometimes promoting apoptosis and other times cell proliferation. unina.it The application of this compound in cancer cell lines and animal models can help clarify the specific role of OX1R in tumor biology. Furthermore, orexins are involved in inflammatory processes, and future studies with this selective agonist can illuminate the specific functions of OX1R in modulating inflammatory responses. frontiersin.org These investigations are fundamental to validating OX1R as a potential therapeutic target for a host of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
